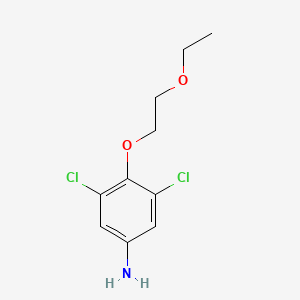
3,5-Dichloro-4-(2-ethoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-(2-ethoxyethoxy)aniline is a chemical compound that belongs to the class of dichloroanilines. It consists of an aniline ring substituted with two chlorine atoms and an ethoxyethoxy group. This compound is used in various industrial applications, including the production of dyes and herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline typically involves the chlorination of aniline derivatives. One common method starts with 3,5-dichloronitrobenzene, which undergoes catalytic hydrogenation and Bamberger rearrangement to form the desired product . This method is efficient and avoids the large amount of waste acid from traditional reactions such as diazotization, hydrolysis, and nitration .
Industrial Production Methods
Industrial production of this compound often involves continuous synthesis processes using fixed bed microreactors. This method allows for high efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common method for reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .
Scientific Research Applications
3,5-Dichloro-4-(2-ethoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles in the target molecules . This interaction can lead to various biochemical effects, depending on the specific molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,5-Dichloro-4-(2-ethoxyethoxy)aniline is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other dichloroanilines. This unique structure allows it to be used in specific applications where other dichloroanilines may not be suitable .
Properties
CAS No. |
96404-81-8 |
|---|---|
Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
3,5-dichloro-4-(2-ethoxyethoxy)aniline |
InChI |
InChI=1S/C10H13Cl2NO2/c1-2-14-3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3 |
InChI Key |
PQJNLEDYOUFVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


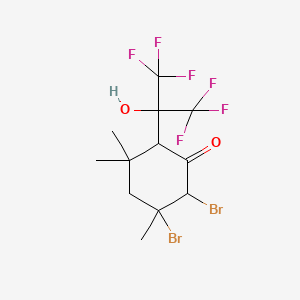

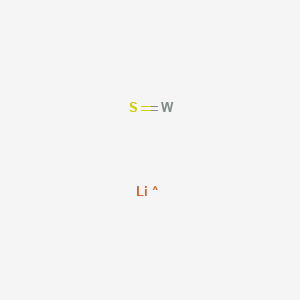
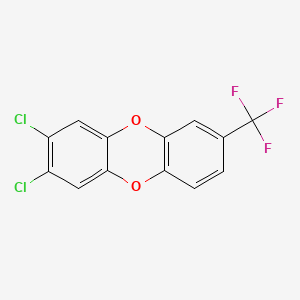

![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
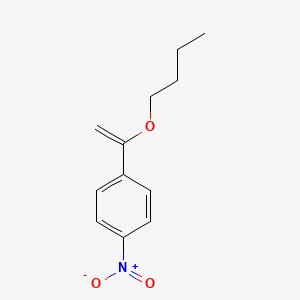
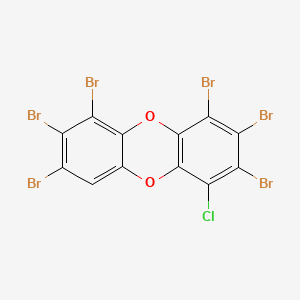
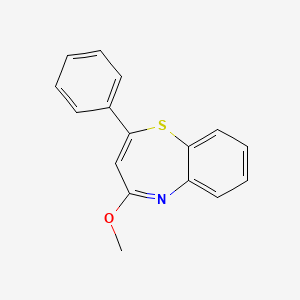
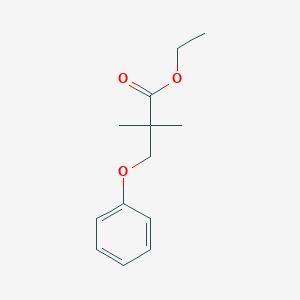
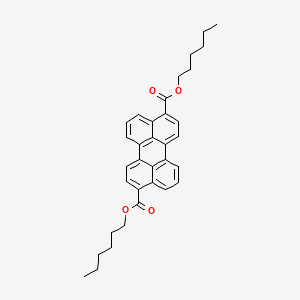
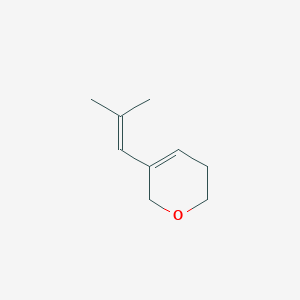
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
